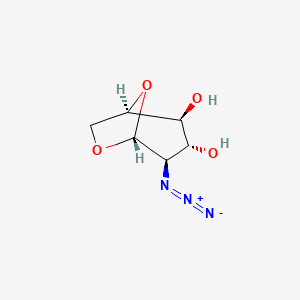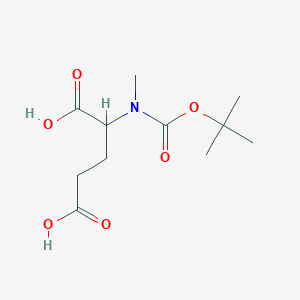
Boc-N-Me-Glu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Glu-OH typically involves the protection of the amino group of L-glutamic acid with a Boc group. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
Boc-N-Me-Glu-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride)
Major Products Formed
Deprotection: L-glutamic acid
Coupling: Peptides or peptide derivatives
Substitution: N-alkyl or N-aryl derivatives of this compound
科学研究应用
Boc-N-Me-Glu-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-N-Me-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions by forming a stable carbamate linkage. During deprotection, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amino group. This process is facilitated by the resonance stabilization of the intermediate carbocation and the elimination of the tert-butyl group .
相似化合物的比较
Similar Compounds
Boc-Glu-OH: N-tert-butoxycarbonyl-L-glutamic acid
Boc-Gln-OH: N-tert-butoxycarbonyl-L-glutamine
Boc-Asp-OH: N-tert-butoxycarbonyl-L-aspartic acid
Uniqueness
Boc-N-Me-Glu-OH is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
属性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNLLDSCMBEPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
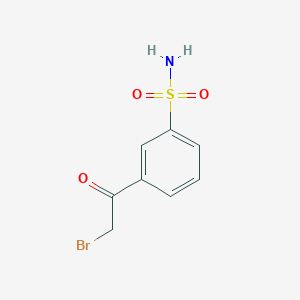
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
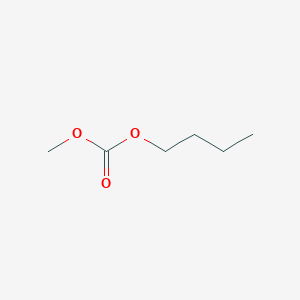
![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)
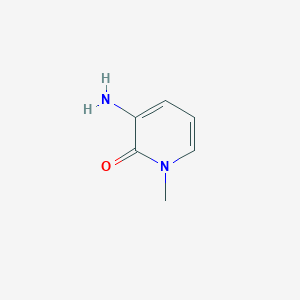

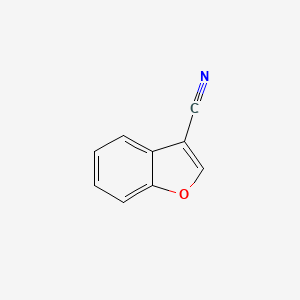

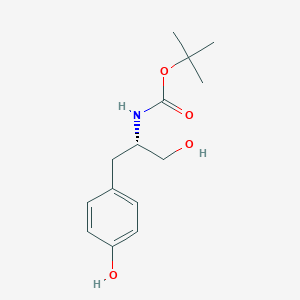
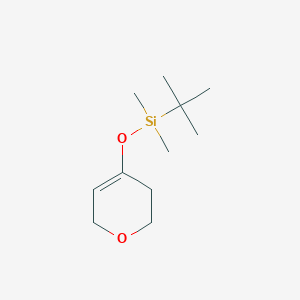

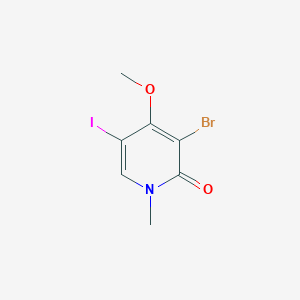
![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)
